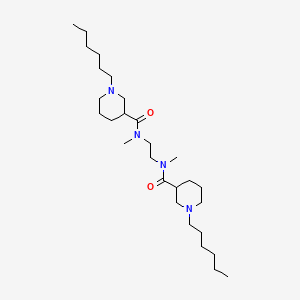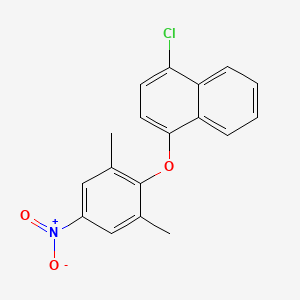
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one is a complex organic compound that features a furan ring, a phenylselanyl group, and a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Phenylselanyl Group: This step involves the reaction of a phenylselanyl halide with an appropriate nucleophile to introduce the phenylselanyl group.
Formation of the Pentanone Backbone: The final step involves the coupling of the furan ring and the phenylselanyl group with a pentanone backbone through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can act as a nucleophile, participating in various biochemical reactions. The furan ring and pentanone backbone contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Furan-3-yl)-4-methyl-2-(phenylthio)pentan-1-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.
1-(Furan-3-yl)-4-methyl-2-(phenylsulfonyl)pentan-1-one: Contains a phenylsulfonyl group, which affects its reactivity and applications.
Uniqueness
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
90605-42-8 |
|---|---|
Formule moléculaire |
C16H18O2Se |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
1-(furan-3-yl)-4-methyl-2-phenylselanylpentan-1-one |
InChI |
InChI=1S/C16H18O2Se/c1-12(2)10-15(16(17)13-8-9-18-11-13)19-14-6-4-3-5-7-14/h3-9,11-12,15H,10H2,1-2H3 |
Clé InChI |
JHBMHPQPALKMJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)C1=COC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)


![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)


![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)

![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)

![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)

